molecular formula C8H10N2O2 B1373341 4-Amino-3-methoxybenzamide CAS No. 211374-82-2

4-Amino-3-methoxybenzamide

Cat. No. B1373341
M. Wt: 166.18 g/mol
InChI Key: IMIFTBDWIPJACS-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzamide is a chemical compound with the molecular formula C8H10N2O2 . It is used as a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-methoxybenzamide has been studied using density functional theory . The possibility of formation of intramolecular hydrogen bonding was identified from structural parameter analysis and confirmed with the natural bond orbital (NBO), molecular electrostatic potential (MEP), and natural charge analysis .


Physical And Chemical Properties Analysis

4-Amino-3-methoxybenzamide is a solid compound with a molecular weight of 166.18 g/mol . It has a boiling point of 134-136°C . The compound should be stored at 2-8°C .

Scientific Research Applications

Synthesis of Novel Benzamide Compounds

  • Summary of the Application : 4-Amino-3-methoxybenzamide can be used in the synthesis of novel benzamide compounds . These compounds have been widely used in various fields such as medical, industrial, biological and potential drug industries .
  • Methods of Application or Experimental Procedures : A series of novel amides were synthesized starting from 2,3-dimethoxybenzic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
  • Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Safety And Hazards

The safety data sheet for 4-Amino-3-methoxybenzamide indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFTBDWIPJACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707719
Record name 4-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methoxybenzamide

CAS RN

211374-82-2
Record name 4-Amino-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211374-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-methoxybenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Hermecz, A Sánta-Csutor, C Gönczi… - Pure and Applied …, 2001 - degruyter.com
A facile convergent total synthesis of the selective, potent, and orally active V2 non-peptide antagonist, SR-121463, was developed by modification of the discovery route. One of the late …
Number of citations: 26 www.degruyter.com
T Klabunde, KU Wendt, D Kadereit… - Journal of medicinal …, 2005 - ACS Publications
… The residue was dissolved in 5 mL of acetonitrile, a solution of 100 mg (0.60 mmol) of 4-amino-3-methoxybenzamide in 5 mL of acetonitrile was added, and the mixture refluxed for 4 h. …
Number of citations: 83 pubs.acs.org
JR Duvall, JD Thomas, RA Bukhalid… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 4-amino-3-methoxybenzamide, compound 20 (7.0 g, 42.2 mmol), in DMF (35 mL), were added tert-butyl (E)-(4-bromobut-2-en-1-yl)carbamate (12.6 g, 50.6 mmol) …
Number of citations: 3 pubs.acs.org

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